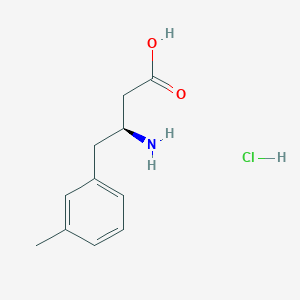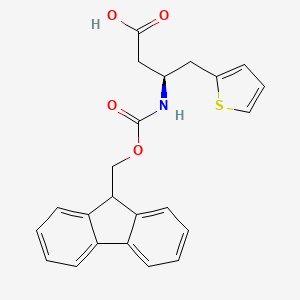
3-硝基异烟酸
描述
3-Nitroisonicotinic acid is an organic compound with the chemical formula C6H4N2O4. It is a derivative of isonicotinic acid, characterized by the presence of a nitro group (-NO2) attached to the pyridine ring.
科学研究应用
3-Nitroisonicotinic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
It is known that niacin, a compound closely related to 3-nitroisonicotinic acid, plays a crucial role in the human body as a precursor of nicotinamide adenine dinucleotide (nad), a coenzyme involved in redox reactions .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
3-Nitroisonicotinic acid likely affects the same biochemical pathways as niacin. Niacin is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes act as electron donors or acceptors in these reactions .
Pharmacokinetics
It is known to have high gastrointestinal absorption .
Result of Action
Given its similarity to niacin, it may have similar effects, such as modulating lipid levels and participating in vital redox reactions .
生化分析
Biochemical Properties
3-Nitroisonicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. The interaction of 3-Nitroisonicotinic acid with succinate dehydrogenase can inhibit the enzyme’s activity, leading to disruptions in the Krebs cycle and oxidative phosphorylation. Additionally, 3-Nitroisonicotinic acid can interact with other proteins and biomolecules, potentially affecting their function and stability .
Cellular Effects
The effects of 3-Nitroisonicotinic acid on various types of cells and cellular processes are profound. In neuronal cells, for example, it has been shown to induce oxidative stress and mitochondrial dysfunction. This compound can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Furthermore, 3-Nitroisonicotinic acid can influence cell signaling pathways, gene expression, and cellular metabolism. It has been reported to alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 3-Nitroisonicotinic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of succinate dehydrogenase, which disrupts the electron transport chain and reduces ATP production. This inhibition leads to an increase in ROS production and subsequent oxidative stress. Additionally, 3-Nitroisonicotinic acid can bind to other biomolecules, altering their structure and function. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitroisonicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Nitroisonicotinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to 3-Nitroisonicotinic acid can lead to persistent oxidative stress and mitochondrial dysfunction in cells, which may result in chronic cellular damage and altered cellular function .
Dosage Effects in Animal Models
The effects of 3-Nitroisonicotinic acid vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic disturbances. At higher doses, 3-Nitroisonicotinic acid can induce severe mitochondrial dysfunction, extensive oxidative damage, and cell death. Toxic effects such as neurodegeneration and impaired motor function have been observed in animal models exposed to high doses of 3-Nitroisonicotinic acid .
Metabolic Pathways
3-Nitroisonicotinic acid is involved in several metabolic pathways, primarily through its interaction with enzymes in the mitochondrial electron transport chain. The inhibition of succinate dehydrogenase by 3-Nitroisonicotinic acid disrupts the Krebs cycle, leading to a decrease in ATP production and an increase in ROS generation. This disruption can affect metabolic flux and alter the levels of various metabolites, contributing to cellular stress and dysfunction .
Transport and Distribution
Within cells and tissues, 3-Nitroisonicotinic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 3-Nitroisonicotinic acid can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in metabolically active tissues such as the liver and brain .
Subcellular Localization
The subcellular localization of 3-Nitroisonicotinic acid is crucial for its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The targeting of 3-Nitroisonicotinic acid to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle. The mitochondrial localization of 3-Nitroisonicotinic acid is essential for its role in disrupting mitochondrial function and inducing oxidative stress .
准备方法
3-Nitroisonicotinic acid is typically synthesized through the nitration of 4-pyridine carboxylic acid. The nitration process involves introducing a nitro group into the organic compound using a mixture of nitric acid and sulfuric acid as nitrating agents . The reaction conditions usually require careful temperature control to avoid over-nitration and ensure the desired product is obtained.
化学反应分析
3-Nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted by other nucleophiles, such as fluoride anions, through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and fluoride anions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
3-Nitroisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound without the nitro group.
2-Chloro-3-nitroisonicotinic acid: A derivative with a chlorine atom in addition to the nitro group.
3-Aminoisonicotinic acid: The reduced form of 3-Nitroisonicotinic acid with an amino group instead of the nitro group.
The uniqueness of 3-Nitroisonicotinic acid lies in its specific chemical structure, which allows it to undergo various chemical reactions and interact with biological molecules in distinct ways.
属性
IUPAC Name |
3-nitropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)4-1-2-7-3-5(4)8(11)12/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPIUHZVTZWEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376578 | |
| Record name | 3-nitroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59290-82-3 | |
| Record name | 3-Nitroisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59290-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-nitroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction 3-Nitroisonicotinic acid undergoes with hydrazine?
A1: 3-Nitroisonicotinic acid reacts with hydrazine to primarily form its corresponding hydrazide. [] This reaction is a common method for synthesizing acid hydrazides from carboxylic acids.
Q2: Besides forming hydrazides, are there other reported reactions of 3-Nitroisonicotinic acid derivatives with hydrazine?
A2: Yes, studies show that derivatives of 3-Nitroisonicotinic acid, specifically those substituted at the 3-position with acetyl, cyclopropanoyl, benzoyl, or cyano groups, react with hydrazine to produce Pyrido[3,4-d]pyridazin-1(2H)-ones. [] This highlights the influence of substituents on the reactivity of the molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















